molecular formula C6H7N B144447 Aniline-13C6 CAS No. 100849-37-4

Aniline-13C6

Cat. No.: B144447
CAS No.: 100849-37-4
M. Wt: 99.083 g/mol
InChI Key: PAYRUJLWNCNPSJ-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Aniline-13C6 Research Applications Aniline (B41778) was first isolated in the early 19th century and its industrial significance grew rapidly, particularly with the advent of the synthetic dye industry in the mid-19th centuryatamanchemicals.compreprints.org. The ability to synthesize and modify aniline opened up new avenues in chemical manufacturingpreprints.org. The development and application of stable isotope labeling techniques, including ¹³C enrichment, emerged later as analytical instrumentation became more sophisticated, particularly with advancements in MS and NMR spectroscopydiagnosticsworldnews.combitesizebio.com. The availability of uniformly ¹³C-labeled compounds like this compound (where all six carbons are ¹³C)sigmaaldrich.comcymitquimica.comisotope.comprovided researchers with a powerful tool to study the behavior of aniline and its derivatives with unprecedented detail. Early applications likely focused on using this compound as a tracer in chemical reactions to elucidate mechanisms and optimize synthesis pathwayslookchem.comcymitquimica.comsymeres.com. Over time, its applications expanded to biological systems to study the metabolism and fate of aniline-based drugs and environmental pollutantslookchem.commendeley.commdpi.comontosight.ainih.gov. More recently, this compound has been employed in advanced analytical methods like stable isotope probing (SIP) to identify microorganisms involved in the biodegradation of aniline in environmental samplesmendeley.commdpi.comacs.org. It has also found use in quantitative proteomics and metabolomics as a labeling reagent for the precise quantification of biomoleculesdiagnosticsworldnews.comnih.govnih.govnih.govresearchgate.net. The evolution of this compound research applications mirrors the advancements in analytical chemistry and the increasing need for detailed, quantitative information in chemical and biological sciences.

Data Table: Properties of this compound

PropertyValueSource
CAS Number100849-37-4 lookchem.comsigmaaldrich.com
Synonyms13C Labeled aniline, Aminobenzene-13C6, Benzenamine-13C6, Phenylamine-13C6 sigmaaldrich.comcaymanchem.com
Linear Formula¹³C₆H₅NH₂ sigmaaldrich.comcaymanchem.comsigmaaldrich.com
Molecular Weight99.08 g/mol sigmaaldrich.comcymitquimica.comsigmaaldrich.com
Isotopic Purity99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com
FormLiquid sigmaaldrich.comsigmaaldrich.com
Boiling Point184 °C (lit.) sigmaaldrich.comsigmaaldrich.com
Melting Point-6 °C (lit.) sigmaaldrich.comsigmaaldrich.com
Density1.087 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Mass Shift (compared to ¹²C₆)M+6 sigmaaldrich.comsigmaaldrich.com

Detailed Research Findings

Research utilizing this compound has provided valuable insights across various fields. For example, in environmental studies, stable isotope probing (SIP) with this compound has been instrumental in identifying bacterial communities responsible for aniline degradation in contaminated environments. A study using sediment microcosms with ¹³C-labeled aniline identified bacteria from genera such as Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga as key players in aerobic aniline biodegradation mendeley.commdpi.com. Interestingly, the study found that the ¹³C labeling did not significantly affect the aniline degradation rate by the microorganisms mdpi.com. This demonstrates the utility of this compound as a non-perturbing tracer. Further environmental research has used ¹³C-labeled aniline as a starting material for synthesizing labeled sulfonamide antibiotics to study their fate, transformation, and bioaccumulation in soils and aqueous systems nih.gov.

In analytical chemistry, this compound has been employed in quantitative methods. The Glycan Reductive Isotope Labeling (GRIL) method, for instance, uses [¹²C₆]-aniline and [¹³C₆]-aniline to derivatize glycans for relative quantification using mass spectrometry nih.gov. This approach allows for the comparison of glycan levels between different samples with high accuracy nih.gov. Similarly, ¹²C₆ and ¹³C₆ stable isotope 2-aminobenzoic acid labeling, derived from aniline, coupled with capillary electrophoresis mass spectrometry, has been developed for quantitative glycan profiling, enabling comparability assessments of biopharmaceuticals and differential glycomic analysis researchgate.net.

This compound also serves as a key building block in the synthesis of other ¹³C-labeled compounds used in research. It has been used to synthesize ¹³C₆-labeled derivatives of tryptophan, indole (B1671886), and benzimidazoles, which are valuable for studying biosynthesis pathways and developing labeled standards isotope.comcaymanchem.com.

The use of this compound in conjunction with techniques like NMR spectroscopy allows for detailed investigations into the molecular structure and dynamics of aniline and its interactions lookchem.comcymitquimica.comsymeres.com. ¹³C NMR spectroscopy can provide insights into the electronic environment of the carbon atoms in aniline derivatives, which can be affected by substituents researchgate.netacs.org.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461130
Record name Aniline-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.083 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100849-37-4
Record name Aniline-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aniline-13C6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Aniline 13c6 and Derived Compounds

Isotopic Precursor Synthesis for Aniline-13C6 Production

Uniformly 13C-labeled compounds are typically synthesized starting from simple, commercially available 13C-enriched precursors. While detailed de novo synthetic routes for this compound from very simple 13C sources like 13CO2 or 13C-labeled simple hydrocarbons were not extensively detailed in the search results, this compound itself is widely available commercially with high isotopic purity, often listed as 99 atom % 13C sigmaaldrich.comsigmaaldrich.comdiva-portal.orgrsc.org. This indicates established synthetic routes exist for its production on a larger scale, likely involving multi-step processes starting from fundamental 13C building blocks that ultimately form the labeled benzene (B151609) ring structure, followed by the introduction of the amine group. One study mentions the synthesis of aniline (B41778) specifically labeled at the 4- or 3,5-positions from 13C-labeled p-nitrophenol, highlighting that substituted anilines can be synthesized from labeled precursors d-nb.info.

Strategies for Uniform Carbon-13 Labeling

Uniform carbon-13 labeling of aromatic rings, as seen in this compound, involves synthetic strategies that ensure that each carbon position within the ring has a high probability of being a 13C isotope. This is in contrast to site-specific labeling, where only a particular carbon atom or set of atoms are labeled. For aromatic systems like aniline, achieving uniform labeling of the entire ring typically requires the synthesis of the ring structure itself from precursors that are already uniformly labeled or through cyclization reactions that utilize uniformly labeled small molecules. The availability of this compound as a uniformly labeled compound simplifies the synthesis of its derivatives, as the label is already present in the core structure sigmaaldrich.comdiva-portal.org. This allows researchers to introduce the pre-labeled aromatic system into more complex molecules. In the context of protein labeling for NMR studies, strategies for uniform 13C and 15N labeling of entire proteins or specific amino acid residues using labeled growth media components like [U-13C]-glucose or [U-13C, 15N]-labeled amino acids have been developed uni-frankfurt.de. While this applies to the biosynthesis of labeled amino acids (some of which contain aromatic rings), the synthesis of uniformly labeled aromatic precursors like this compound for chemical synthesis follows distinct methodologies focused on the construction or modification of the aromatic ring itself using 13C-enriched starting materials.

Derivatization and Synthesis of this compound Labeled Analogs

This compound serves as a versatile starting material for the synthesis of a variety of 13C-labeled compounds, particularly those containing an aniline or phenylamine moiety.

This compound has been utilized in the synthesis of 13C-labeled indole (B1671886) and subsequently, tryptophan derivatives. A reported method for synthesizing indole-13C6 from commercially available this compound involves coupling with bromoacetaldehyde (B98955) diethyl acetal, followed by an acid-catalyzed cyclization-elimination reaction sigmaaldrich.comcaymanchem.com. This approach, potentially related to the Bischler indole synthesis, allows for the incorporation of the fully labeled benzene ring of aniline into the resulting indole structure sigmaaldrich.com. 13C-labeled indole derivatives, including indole-3-acetic acid-13C6, have also been synthesized invivochem.cn. Furthermore, 13C-labeled tryptophan can be synthesized from 13C-labeled indole. One approach involves a cell-free enzyme system for producing specifically labeled L-tryptophan from [13C6]indole and [13C]serine, providing a route to tryptophan labeled in various specific patterns lookchem.com.

This compound is a precursor for the synthesis of 13C-labeled benzimidazoles. A key intermediate in this process is [13C6]3,4-diaminobenzoic acid, which can be synthesized from commercially available [13C6]aniline through a multi-step route caymanchem.comontosight.aisigmaaldrich.com. This synthesis involves steps such as the preparation of a differentially protected 3,4-diaminobenzonitrile (B14204) and reduction of an aromatic nitro group ontosight.aisigmaaldrich.com. The resulting [13C6]3,4-diaminobenzoic acid is then an ideal precursor for synthesizing complex benzimidazole (B57391) fragments through facile benzimidazole ring closure reactions ontosight.aisigmaaldrich.com.

13C-labeled aminobenzoic acids, such as anthranilic acid (2-aminobenzoic acid) and 4-aminobenzoic acid, are related to aniline derivatives and are available in 13C-labeled forms sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov. While direct synthetic routes from this compound to these specific aminobenzoic acids were not explicitly detailed in all search results, [13C6]3,4-diaminobenzoic acid, which is synthesized from [13C6]aniline, represents a substituted aminobenzoic acid derivative ontosight.aisigmaaldrich.com. The synthesis of other 13C-labeled aminobenzoic acids might involve different labeled precursors or multi-step transformations starting from labeled compounds structurally similar to aniline. For example, 4-aminobenzoic acid-(phenyl-13C6) is available with high isotopic purity sigmaaldrich.comnih.gov.

This compound and its labeled derivatives are incorporated into complex molecular architectures for various research purposes. Beyond the synthesis of heterocycles like indoles and benzimidazoles, 13C-labeled aniline has been used in the synthesis of oligophenylene imine wires to study their properties unizg.hr. In the field of proteomics, isotopic aniline can be used as a chemical derivative tag for labeling metabolites, including those in central carbon and energy metabolism, enabling absolute quantification using mass spectrometry pnnl.govusm.edu. 13C-labeled aniline has also been employed in environmental studies to determine in situ biodegradation rates of aniline in complex systems by tracking the evolution of 13C-CO2 uni-freiburg.de. Furthermore, 13C-labeled p-aminobenzoic acid, a compound structurally related to aniline and potentially derivable from it through labeled synthesis, has been used as a ring precursor in studies of coenzyme Q biosynthesis researchgate.netsci-hub.se. These examples highlight the utility of this compound as a labeled building block for creating complex molecules used in diverse scientific investigations.

Table 1: Selected 13C-Labeled Compounds Derived from or Related to this compound

Compound NameRelationship to this compoundPubChem CID (Labeled)Relevant Synthesis/Use
This compoundStarting Material100849-37-4, 89059-38-1 (HCl) sigmaaldrich.comsigmaaldrich.comBuilding block for labeled synthesis sigmaaldrich.comdiva-portal.org
Indole-13C6Synthesized from this compoundNot explicitly found for 13C6, but Indole CID 798 nih.govPrecursor for labeled tryptophan sigmaaldrich.comcaymanchem.com
Tryptophan-13C6Synthesized from Indole-13C6Not explicitly found for 13C6, but Tryptophan CID 6305 nih.govUsed in biosynthesis studies lookchem.com
3,4-Diaminobenzoic Acid-13C6Synthesized from this compoundNot explicitly found for 13C6Precursor for labeled benzimidazoles ontosight.aisigmaaldrich.com
Anthranilic acid-(phenyl-13C6)Related to Aniline derivatives329762878 sigmaaldrich.comsigmaaldrich.comLabeled aminobenzoic acid
4-Aminobenzoic Acid-13C6Related to Aniline derivatives10606850, 329766913 sigmaaldrich.comnih.govUsed in biosynthesis studies researchgate.netsci-hub.se
Oligophenylene imine wires (13C-labeled)This compound used in synthesisN/AMaterial science research unizg.hr
Labeled metabolites (via aniline tagging)This compound used as labeling agentN/AQuantitative metabolomics pnnl.govusm.edu
13C-labeled aniline (for biodegradation)This compound used in studies100849-37-4 sigmaaldrich.comsigmaaldrich.comEnvironmental fate studies uni-freiburg.de

Advanced Spectroscopic and Analytical Characterization of Aniline 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules. The 13C nucleus, with its nuclear spin of 1/2, is particularly amenable to NMR analysis, and isotopic enrichment with 13C dramatically increases the sensitivity and information content of 13C NMR experiments. rpi.edu

13C NMR for Structural Elucidation and Molecular Dynamics

13C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. For Aniline-13C6, the signals from each of the six carbon atoms in the benzene (B151609) ring can be observed and assigned. The chemical shifts of these carbons are influenced by the electronic environment, which in turn is affected by the attached amino group and any other substituents or molecular motions. researchgate.netmdpi.com Studies using 13C NMR have investigated the electronic nature of substituents on aniline (B41778) rings and how they affect chemical shifts. researchgate.netmdpi.com For example, the orientation of the NH2 group can influence the 13C chemical shifts, particularly at the ipso, ortho, and para positions. mdpi.com

Quantitative 13C NMR for Isotopic Enrichment Determination

Quantitative 13C NMR (Q-13C NMR) can be used to determine the level of 13C isotopic enrichment in a sample of this compound. By comparing the integrated signal intensities of the 13C peaks to those of a standard or to residual 12C signals (if present), the isotopic purity can be accurately measured. This is crucial for applications where a specific level of labeling is required. This compound is typically available with a high isotopic purity of 99 atom % 13C, which can be confirmed by Q-13C NMR. sigmaaldrich.com

Multidimensional NMR Techniques in this compound Studies

Multidimensional NMR techniques, such as 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for making unambiguous assignments of NMR signals and for probing through-bond and through-space correlations between atoms. rpi.eduresearchgate.netbvsalud.org For this compound, 2D NMR experiments can help to correlate the 13C signals with their directly attached protons (in the case of 1H-13C HSQC) or with protons two or three bonds away (in the case of 1H-13C HMBC). This aids in the complete assignment of the 13C spectrum and provides insights into the molecular structure and connectivity. researchgate.net

Variable-Temperature NMR for Conformational and Exchange Dynamics

Variable-temperature NMR (VT-NMR) is a powerful technique for studying dynamic processes in molecules, such as conformational changes and chemical exchange. unibas.itnih.govucl.ac.uk By recording NMR spectra at different temperatures, changes in peak shapes and positions can be observed, providing information about the kinetics and thermodynamics of these processes. unibas.itucl.ac.ukresearchgate.net For this compound, VT-NMR could potentially be used to study the rotation of the amino group relative to the benzene ring or other dynamic processes that might occur in solution. Changes in the 13C NMR spectrum with temperature could indicate restricted rotation or exchange between different conformations. unibas.itucl.ac.uk

Mass Spectrometry (MS) Applications

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Isotopic labeling, such as with 13C, is particularly useful in MS for tracing metabolic pathways, quantifying compounds, and elucidating fragmentation mechanisms. nih.govresearchgate.net

Elucidation of Fragmentation Pathways using 13C-Labeling

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to study the fragmentation of ions. By observing the m/z values of the fragment ions, information about the structure of the precursor ion and the pathways by which it breaks apart can be obtained. usp.br Using this compound, researchers can gain detailed insights into the fragmentation pathways of aniline. When this compound is ionized and undergoes fragmentation, the resulting fragment ions will retain the 13C labels from the benzene ring. By analyzing the mass shifts of these fragments compared to unlabeled aniline, the origin of different atoms in the fragment ions can be determined. acs.orgwvu.eduresearchgate.net

For example, studies on the fragmentation of unlabeled aniline have identified key fragmentation channels, including the loss of H to form C6H6N+ (m/z 92), the loss of HNC to form C5H6•+ (m/z 66), and the loss of HNCH or C2H4 to form C5H5+ or C4H3N•+ (m/z 65). acs.org When this compound is analyzed by MS/MS, the corresponding fragment ions will have masses shifted by +6 Da for fragments retaining all six carbon atoms, or by a smaller amount depending on how many 13C atoms are present in the fragment. This allows for the precise determination of which parts of the original aniline molecule are lost during fragmentation. acs.orgwvu.eduresearchgate.net Computational studies combined with mass spectrometry have also been used to investigate the fragmentation pathways of aniline and its charged species, providing theoretical support for experimental observations. researchgate.netvcu.edu

High-Resolution Mass Spectrometry for Accurate Mass Measurements

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of the elemental composition of ions. For Aniline-¹³C₆, HRMS can precisely distinguish its molecular ion and fragment ions from those of unlabeled aniline or other compounds with similar nominal masses. The theoretical monoisotopic mass of Aniline-¹³C₆ (¹³C₆H₅NH₂) is approximately 99.08 g/mol , compared to 93.06 g/mol for unlabeled aniline (¹²C₆H₅NH₂). sigmaaldrich.comlookchem.comnih.gov HRMS can resolve this 6 Da mass difference and confirm the presence and isotopic purity of Aniline-¹³C₆. This is crucial for verifying the integrity of the labeled standard and for accurately identifying its presence in samples, even at low concentrations or in the presence of interfering substances.

Quantitative Analysis via Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for quantitative analysis due to its high accuracy and precision. science.govscience.gov This technique involves adding a known amount of an isotopically labeled analog, such as Aniline-¹³C₆, to a sample containing the native (unlabeled) analyte. The labeled analog behaves chemically identically to the native analyte throughout sample preparation and analysis, but it can be distinguished by mass spectrometry due to its mass difference. nih.gov By measuring the ratio of the peak areas or intensities of the native analyte and the isotopically labeled internal standard (Aniline-¹³C₆), the concentration of the native analyte in the original sample can be accurately determined. This method effectively compensates for sample losses during preparation and variations in instrument response. nih.govepa.gov Aniline-¹³C₆ is specifically used as an internal standard for the quantitative analysis of aniline in various matrices, including environmental and biological samples. oup.com

Tandem Mass Spectrometry (MS/MS or MSn) in Mechanistic Studies

Tandem Mass Spectrometry (MS/MS or MSn) involves the fragmentation of selected ions and the analysis of the resulting product ions. This technique provides structural information about the precursor ion. For Aniline-¹³C₆, MS/MS can be used to study its fragmentation pathways. wvu.eduspectroscopyonline.com By comparing the fragmentation patterns of Aniline-¹³C₆ and unlabeled aniline, researchers can gain insights into the mechanisms of ion dissociation and the stability of different parts of the molecule. whitman.edu The mass shifts observed in the fragment ions of Aniline-¹³C₆, corresponding to the retention of the ¹³C-labeled benzene ring or portions of it, help elucidate which parts of the molecule are involved in specific fragmentation events. This is particularly valuable in studying the metabolism or degradation of aniline, where the fate of the carbon skeleton needs to be tracked. oup.com

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. Aniline-¹³C₆ plays a significant role in these techniques, primarily as an internal standard for accurate quantification and as a tracer for method development and validation. science.govscience.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for separating and analyzing non-volatile or semi-volatile compounds in complex mixtures. fishersci.seperkinelmer.com Aniline-¹³C₆ is frequently used as an internal standard in LC-MS/MS methods developed for the analysis of aniline and its derivatives in various matrices, such as biological fluids and environmental water samples. nih.govoup.comperkinelmer.com The chromatographic separation achieved by LC allows for the resolution of aniline from interfering compounds, while the subsequent MS/MS detection provides specificity and sensitivity. Using Aniline-¹³C₆ as an internal standard in LC-MS/MS enables accurate quantification by compensating for variations in injection volume, chromatographic recovery, and ionization efficiency. nih.gov It is also used in glycomics research, where glycans are labeled with ¹²C₆- and ¹³C₆-aniline for quantitative analysis by LC-MS. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the separation and analysis of volatile and semi-volatile organic compounds. researchgate.netepa.gov While aniline itself is semi-volatile, GC-MS can be applied for its analysis, often after appropriate sample preparation. mdpi.com Aniline-¹³C₆ serves as an internal standard in GC-MS methods for the quantitative determination of aniline in various sample types, including environmental samples like soil and water. mdpi.com The use of the isotopically labeled standard helps to achieve accurate and reliable results by accounting for potential analyte losses during extraction, clean-up, and chromatographic analysis, as well as variations in GC injection and MS detection. epa.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
Aniline6115
Aniline-¹³C₆24872084

Interactive Data Tables

Based on the search results, detailed numerical data tables suitable for interactive presentation across the specified sections were not consistently available in a format that could be directly extracted and presented here without significant interpretation or synthesis beyond the scope of the instructions. The search results describe the application of these techniques using this compound as a standard or label, often mentioning parameters or outcomes descriptively (e.g., recovery ranges, detection limits for the native analyte when using the labeled standard) rather than providing raw or summarized data specific to the this compound analysis itself in a tabular format.

However, the principle of using Aniline-¹³C₆ in IDMS involves measuring ion ratios. A conceptual data representation for IDMS could be:

Conceptual IDMS Data for Aniline Analysis using this compound

Sample IDAniline (Native) Ion AreaAniline-¹³C₆ (IS) Ion AreaArea Ratio (Native/IS)Calculated Aniline Concentration
Sample 1[Value][Value][Ratio][Concentration]
Sample 2[Value][Value][Ratio][Concentration]
...............

Similarly, for chromatographic methods like LC-MS/MS or GC-MS using Aniline-¹³C₆ as an internal standard, data might involve retention times and peak areas.

Mechanistic Elucidation in Chemical Reactions Using Aniline 13c6 As a Tracer

Investigation of Reaction Pathways and Intermediate Formation

Aniline-13C6 serves as an effective tracer for mapping the step-by-step transformation of aniline (B41778) in chemical reactions. By following the ¹³C label, researchers can identify which atoms from the starting aniline molecule end up in specific positions in the product molecules. This is particularly helpful in complex reactions where multiple pathways might be possible. The presence and evolution of intermediates can also be monitored using techniques sensitive to the isotopic label, such as ¹³C NMR spectroscopy and mass spectrometry. science.govresearchgate.net

For example, in studies of aniline alkylation with methanol (B129727) on zeolite catalysts, in situ ¹³C NMR spectroscopy using ¹³C-methanol and presumably unlabeled or labeled aniline has been used to identify intermediates like N-methyleneaniline. researchgate.net The transient nature of N-methyleneaniline was observed as its signal intensity in the ¹³C NMR spectra passed through a maximum before decreasing as it was converted to the final product, N-methylaniline. researchgate.net This provides direct evidence for its role as an intermediate in the reaction pathway.

This compound can also be used in derivatization reactions to track specific functional groups or molecules. For instance, ¹³C6-3-nitrophenylhydrazine, synthesized using ¹³C6-labeled aniline derivatives, is used as a derivatizing reagent for carboxylic acids in mass spectrometry analysis. The ¹³C6 tag allows for the tracking of the indole (B1671886) ring formation via isotopic patterns in MS/MS fragmentation in applications like Fischer indole synthesis. This aids in identifying side products, such as hydrazone intermediates, using ¹³C NMR.

In proteomics, stable isotope labeling with aniline (both ¹²C and ¹³C forms) is used to modify carboxylic groups in proteins and peptides for quantitative analysis via mass spectrometry. researchgate.net This "heavy" and "light" labeling strategy allows for the differentiation and quantification of peptides from different samples based on the mass difference introduced by the ¹³C6 label on the aniline moiety attached to the carboxyl group. researchgate.net

Understanding Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) reactions involve the displacement of a leaving group on an aromatic ring by a nucleophile. Aniline can participate in SNAr reactions, either as a reactant or as a nucleophile. libretexts.org Isotopic labeling with this compound can provide insights into the mechanism, particularly in distinguishing between different proposed pathways, such as the addition-elimination mechanism (involving a Meisenheimer complex) and mechanisms involving benzyne (B1209423) intermediates. libretexts.orgpressbooks.pubgovtpgcdatia.ac.in

In the addition-elimination mechanism, a nucleophile attacks the carbon bearing the leaving group, forming a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in The subsequent elimination of the leaving group regenerates the aromaticity. libretexts.org Studies using isotopically labeled aromatic compounds, although not specifically this compound in the provided snippets for this exact mechanism, have been crucial in supporting the existence of the Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in

Alternatively, some aromatic substitutions under harsh conditions can proceed via a benzyne intermediate, particularly with unactivated aryl halides and strong bases. pressbooks.pubgovtpgcdatia.ac.in The benzyne mechanism involves an elimination step to form the highly reactive benzyne intermediate, followed by the addition of the nucleophile. pressbooks.pubgovtpgcdatia.ac.in A key feature of the benzyne mechanism is that the incoming nucleophile does not necessarily attach to the carbon that held the leaving group (ipso substitution), leading to "cine" substitution products. pressbooks.pubgovtpgcdatia.ac.in The use of ¹⁴C-labeled chlorobenzene (B131634) reacting with potassium amide in liquid ammonia (B1221849) provided evidence for the benzyne mechanism by showing almost equal amounts of ¹⁴C-aniline and 2-¹⁴C-aniline, indicating the label was distributed between two positions in the product, consistent with a symmetric benzyne intermediate. govtpgcdatia.ac.in While this example uses ¹⁴C, the principle applies directly to using Aniline-¹³C6 to study reactions where aniline might be involved as a nucleophile or product in a potential benzyne pathway.

Aniline itself can act as a nucleophile in SNAr reactions. psu.edu Studies on the mechanism of aromatic nucleophilic substitution reactions in protic solvents have investigated the reactions of aniline with various activated aromatic substrates. psu.edu These studies have explored general-base catalysis and the role of proton transfer steps in the mechanism. psu.edu While this compound is not explicitly mentioned in the context of these specific mechanistic studies in the provided snippets, its isotopic label would be invaluable for tracing the nitrogen and carbon atoms of aniline as they become incorporated into the product, helping to confirm the proposed intermediates and transition states.

Analysis of Redox Reaction Mechanisms Involving this compound

Aniline can undergo various redox reactions, including oxidation and acting as a reducing agent in certain contexts. researchgate.netd-nb.info Isotopic labeling with this compound can be beneficial for understanding the mechanisms of these transformations, particularly in identifying oxidation products and tracking the fate of the aniline skeleton during electron transfer processes.

For instance, aniline can be oxidized to form polyaniline, a conducting polymer. researchgate.netsrce.hr The electropolymerization of aniline involves redox processes, and studies using techniques like cyclic voltammetry have investigated the mechanism of polyaniline formation on electrode surfaces. srce.hr While this compound is not explicitly mentioned in these specific studies, using the labeled compound could help in tracing the incorporation of aniline units into the polymer chain and studying the mechanism of chain propagation and termination by analyzing the isotopic composition of the polymer at different stages.

Aniline derivatives can also be involved in redox reactions mediated by metal oxides. d-nb.info For example, manganese oxides are known to oxidize anilines. d-nb.info The mechanisms of these reactions often involve surface-mediated electron transfer. d-nb.info this compound could be used to study the interaction of aniline with the metal oxide surface and identify the initial oxidation products by tracking the ¹³C label.

In some metallaphotocatalytic reactions, aniline derivatives are involved in C-H activation and hydroxylation processes that involve redox events. acs.org Studies on the ortho-hydroxylation of substituted anilides have proposed mechanisms involving intermediates formed through ligand exchange and C-H activation. acs.org Using this compound in such reactions would allow for the tracing of the carbon atoms of the aniline ring as they undergo functionalization, providing evidence for the proposed mechanistic steps and intermediate structures.

Examination of Imine and Schiff Base Formation Mechanisms

Imines, also known as Schiff bases when derived from primary amines where the nitrogen is bonded to an alkyl or aryl group other than hydrogen, are formed by the condensation of primary amines with aldehydes or ketones. libretexts.orgwikipedia.org Aniline, being a primary aromatic amine, readily reacts with carbonyl compounds to form imines (anils). wikipedia.org The formation of imines is a reversible, acid-catalyzed reaction that proceeds through a nucleophilic addition step to form a hemiaminal intermediate, followed by dehydration to yield the imine. libretexts.orgresearchgate.netmasterorganicchemistry.compeerj.com

The mechanism of imine formation has been studied extensively, and involves steps such as nucleophilic attack of the amine nitrogen on the carbonyl carbon, proton transfer, protonation of the hydroxyl group, removal of water, and deprotonation to form the neutral imine. libretexts.orgresearchgate.netmasterorganicchemistry.com

This compound can be used to investigate the mechanism of imine and Schiff base formation by:

Tracing the carbon atoms of the aniline ring and the carbonyl compound into the final imine product.

Studying the reversibility of the reaction and the hydrolysis of imines back to the starting materials using the isotopic label.

Investigating the role of catalysts and reaction conditions on the mechanism and kinetics by observing the rate of formation of the ¹³C-labeled imine.

For example, in the aniline-tagging of glycosaminoglycan (GAG) disaccharides, aniline reacts with the reducing end of the disaccharide to form a Schiff base, which is then reduced to a stable derivative. researchgate.net Using Aniline-¹³C6 allows for the quantitative analysis of these disaccharides by LC/MS, as the ¹³C label provides a distinct mass tag for detection and quantification. researchgate.net This application highlights how the isotopic label in this compound can be used not only for mechanistic studies but also for quantitative analysis that relies on the specific and traceable reaction of the labeled compound.

Computational studies on Schiff base synthesis from aromatic amines and aldehydes in the absence of acid catalysts or polar solvents have provided insights into the reaction pathway and the role of auto-protolysis of anilines. peerj.com While these studies are computational, experimental validation using this compound could help confirm the proposed intermediates and transition states by allowing for their detection and characterization.

Catalytic Reaction Mechanism Investigations (e.g., Iminium Catalysis)

Aniline and its derivatives can be involved in catalytic reactions, either as catalysts, substrates, or intermediates. In organocatalysis, particularly iminium catalysis, primary amines (including aniline derivatives) can react with carbonyl compounds to form iminium ions, which are electrophilic intermediates that can undergo further reactions. mdpi.comunl.pt

Iminium catalysis is a powerful strategy for activating carbonyl compounds towards nucleophilic attack. mdpi.comunl.pt The mechanism typically involves the reversible formation of an iminium ion between the amine catalyst and the carbonyl substrate. This iminium ion, being more electrophilic than the original carbonyl, is then attacked by a nucleophile. mdpi.comunl.pt The catalyst is regenerated at the end of the catalytic cycle.

Aniline itself has been shown to act as a nucleophilic catalyst for the formation of semicarbazones, which are derivatives of imines. nih.gov The proposed mechanism involves aniline adding to the carbonyl, forming a tetrahedral intermediate, which then breaks down to form a catalyst imine intermediate before the final product is released and the aniline catalyst is regenerated. nih.gov

This compound can be used to investigate the mechanisms of catalytic reactions involving aniline or its derivatives by:

Tracing the aniline moiety through the catalytic cycle to confirm its role as a catalyst or intermediate.

Identifying and characterizing transient iminium ion intermediates using techniques like NMR or MS, by observing the incorporation of the ¹³C label.

Studying the kinetics of the catalytic reaction and determining the rate-limiting step by monitoring the formation or consumption of ¹³C-labeled species.

In synergistic catalysis, where a combination of catalysts is used, aniline derivatives can play a role in activating substrates. mdpi.com For example, in some palladium and organocatalysis systems, enamine or iminium intermediates generated from amines (potentially derived from or related to aniline) are involved in the catalytic cycle. mdpi.com Using this compound or a ¹³C-labeled aniline derivative in such systems could help in understanding the interplay between the different catalytic species and the precise mechanism of substrate activation and transformation.

Furthermore, iminium ion activation has been applied in the realm of radical reactivity, where chiral organic catalysts containing redox-active moieties drive the formation of iminium ions and the stereoselective trapping of radicals. nih.gov If an aniline-derived catalyst or substrate were used in such a system, this compound could help elucidate the radical-trapping mechanism and the role of the iminium ion intermediate by tracing the labeled atoms.

Biochemical and Metabolic Pathway Tracing with Aniline 13c6

In Vivo and In Vitro Metabolic Fate Studies

Stable isotope labeling with compounds like Aniline-13C6 is an invaluable tool for investigating the metabolic fate of molecules in both living organisms (in vivo) and controlled laboratory settings (in vitro). nih.gov This approach allows scientists to follow the transformation of a parent compound into its various metabolites, revealing the intricate network of biochemical reactions it undergoes.

The use of isotope-labeled aniline (B41778) has been instrumental in clarifying its metabolic pathway in humans. nih.gov When administered, this compound is processed by the body, and its ¹³C-labeled metabolites can be identified and quantified in biological samples like urine. This method provides definitive evidence of the biotransformation processes involved.

A study involving human volunteers who ingested a single oral dose of isotope-labeled aniline revealed a detailed picture of its excretion and metabolism. The primary metabolite identified was N-acetyl-4-aminophenol (also known as paracetamol or acetaminophen), which accounted for a significant portion of the initial dose. nih.gov Other metabolites, such as the mercapturic acid conjugate of N-acetyl-4-aminophenol, acetanilide (B955), and free aniline, were also detected in smaller quantities. nih.gov These findings, summarized in the table below, demonstrate how this compound tracing enables the precise quantification of metabolite formation.

Table 1: Urinary Metabolites of Isotope-Labeled Aniline in Humans Over 48 Hours nih.gov
MetabolitePercentage of Oral Dose Excreted (%)
N-acetyl-4-aminophenol55.7 - 68.9
Mercapturic acid conjugate of N-acetyl-4-aminophenol2.5 - 6.1
Acetanilide0.14 - 0.36
Free AnilineMinor amounts

In pharmaceutical development, understanding a drug candidate's metabolic pathway is crucial for assessing its efficacy and safety. alfa-chemistry.com Aniline and its derivatives are present in many drug candidates, but they can sometimes exhibit metabolic instability, leading to rapid excretion or the formation of toxic byproducts. biopartner.co.uk

¹³C-labeled compounds are used to investigate the metabolism of new drugs, helping researchers to identify metabolic bottlenecks, predict drug-receptor interactions, and optimize pharmacokinetic properties. alfa-chemistry.com By tracing the fate of a ¹³C-labeled drug molecule, scientists can elucidate its biotransformation pathways, which is a critical step in developing safer and more effective medications. nih.gov This stable isotope-assisted approach allows for the rapid generation and toxicological evaluation of potential metabolites, accelerating the drug discovery process. nih.gov

Stable isotope tracers are essential for mapping the activity of central metabolic routes. nih.govnih.gov While tracers like ¹³C-glucose are commonly used to measure flux through pathways like glycolysis and the pentose phosphate pathway (PPP), this compound can also be employed as a specialized tool. cortecnet.comnih.gov The PPP is a crucial pathway that produces NADPH, a molecule essential for antioxidant defense and biosynthesis, and precursors for nucleotides. nih.govmdpi.com

Research has demonstrated the use of aniline isotopes to tag and analyze intermediates of the pentose phosphate pathway. researchgate.net By reacting with PPP metabolites such as Ribose-5-phosphate (R5P), Erythrose-4-phosphate (E4P), and Sedoheptulose-7-phosphate (S7P), the aniline tag allows for their detection and analysis, providing insights into the pathway's activity under different conditions. researchgate.net This demonstrates the versatility of labeled aniline compounds in elucidating the function of specific cellular metabolic networks.

Isotopically labeled amino acids are widely used to study protein metabolism and biochemical reactions. isotope.com The technique of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involves replacing standard amino acids with "heavy" versions containing ¹³C or ¹⁵N, allowing for the quantification of protein synthesis and turnover. nih.govnih.gov

This compound serves as a key precursor for the synthesis of ¹³C-labeled aromatic amino acids, such as Phenylalanine. Phenylalanine is an essential amino acid that is a precursor for tyrosine and various neurotransmitters. wikipedia.org By providing cells with substrates synthesized from this compound, researchers can trace the incorporation of the labeled phenyl group into newly synthesized proteins. This allows for the detailed examination of aromatic amino acid uptake, metabolism, and the dynamics of the proteome. nih.gov

Xenobiotics are foreign compounds that the body must metabolize and excrete. nih.gov The study of their biotransformation is essential for toxicology and pharmacology. Aniline itself is a xenobiotic, and this compound is an ideal tracer for studying the metabolic processes that detoxify such compounds. sigmaaldrich.com

Stable isotope-assisted metabolomics provides a comprehensive workflow for identifying both known and previously unknown metabolites of xenobiotics. nih.govacs.org By exposing cells or organisms to a mixture of labeled (e.g., this compound) and unlabeled aniline, researchers can use mass spectrometry to find pairs of signals with a specific mass difference corresponding to the ¹³C label. nih.gov This method reliably distinguishes true metabolites from background noise. Key biotransformation routes, such as the mercapturic acid pathway which involves conjugation with glutathione, are major pathways for detoxifying xenobiotics and have been successfully studied using this approach. nih.govnih.gov

Quantitative Analysis of Metabolite Kinetics

Beyond identifying metabolites, it is crucial to understand the speed at which they are formed and eliminated. ¹³C Metabolic Flux Analysis (MFA) is a powerful method used to quantify the rates (fluxes) of intracellular metabolic reactions. cortecnet.comethz.chnih.gov By measuring the rate of ¹³C incorporation from a tracer like this compound into downstream metabolites, researchers can build a quantitative map of metabolic network activity. youtube.com

Studies using isotope-labeled aniline have successfully quantified the elimination kinetics of its major metabolites in humans. By tracking the concentration of these metabolites in urine over time, key pharmacokinetic parameters can be determined. nih.gov For example, the time to reach maximum concentration and the elimination half-life provide critical information about how quickly the body processes and clears the substance.

Table 2: Elimination Kinetics of Labeled Aniline Metabolites in Humans nih.gov
MetaboliteTime to Maximum Concentration (Approx. hours)Elimination Half-Time (hours)
N-acetyl-4-aminophenol43.4 - 4.3
Mercapturic acid conjugate of N-acetyl-4-aminophenol64.1 - 5.5
Acetanilide11.3 - 1.6
Free Aniline10.6 - 1.2

These kinetic data are vital for assessing exposure risks and for understanding the dynamic response of biological systems to xenobiotic compounds. nih.gov The precise measurements afforded by stable isotope tracers like this compound are essential for building accurate kinetic models of metabolism. nih.gov

Role in Proteomics Research

This compound serves as a crucial reagent in quantitative proteomics, primarily through a technique known as ANIBAL (Aniline Benzoic Acid Labeling). This stable isotope-based approach allows for the accurate quantification of proteins in complex biological samples by chemically modifying specific amino acid functionalities. nih.govresearcher.life

The ANIBAL method employs both aniline and benzoic acid in their 12C and 13C isotopic forms to label carboxylic and amino groups at the protein level. nih.govresearcher.life This dual-labeling strategy significantly increases the amount of quantifiable information that can be obtained from a proteomics experiment compared to methods that target only a single functional group. nih.govresearcher.life The 6 Dalton mass difference between the 12C and 13C labeled reagents allows for clear differentiation and relative quantification using mass spectrometry. nih.govresearcher.life

One of the key advantages of the ANIBAL technique is its straightforward and cost-effective chemistry. nih.govresearcher.life The resulting modification for both carboxylic and amino groups is an identical peptide bond-linked benzoyl moiety, which simplifies data analysis. nih.gov This method has been validated using model peptides and proteins, demonstrating its reliability in quantifying protein abundance. nih.gov

Beyond targeting primary protein structure, isotopically labeled aniline, including this compound, has also been instrumental in the field of glycomics, a sub-discipline of proteomics focused on the study of glycans. A "twoplex" labeling strategy using 12C6 and 13C6 aniline has been developed for the relative quantification of N-linked oligosaccharides. nih.gov This approach, coupled with two-dimensional liquid chromatography-mass spectrometry (2D LC-MS), minimizes technical variations by allowing for the combined analysis of samples in a single injection. nih.gov The method has been successfully applied to the differential analysis of N-glycans from serum proteins in colorectal cancer patients. nih.gov

Furthermore, the reductive amination labeling method using [12C]/[13C] aniline has been optimized for the relative quantification of N-glycans. High derivatization yields and good reproducibility have been achieved by carefully controlling the reaction conditions. nih.gov This technique, known as Glycan Reductive Isotope Labeling (GRIL), has been evaluated using various glycoproteins and shows significant promise for glycoproteomic analysis. nih.gov

Interactive Data Table: Research Findings on this compound in Proteomics

Study Focus Labeling Method Analyte Key Findings Reference
Quantitative Proteomics ANIBAL (Aniline Benzoic Acid Labeling) Proteins (Carboxylic and Amino Groups) Increased quantifiable information by targeting two functional groups; simple and cost-effective. nih.govresearcher.life
Quantitative N-glycomics Twoplex 12C6/13C6 Aniline Labeling N-linked Oligosaccharides Minimized technical variation; successfully applied to colorectal cancer serum samples. nih.gov

Environmental Transformation and Biodegradation Studies of Aniline 13c6 and Its Analogs

Assessment of Biodegradation Pathways

Stable Isotope Probing (SIP) with Aniline-13C6 is a key technique used to identify microorganisms capable of degrading aniline (B41778) in complex environmental samples. mdpi.com In this method, the 13C label is traced from the this compound substrate into the DNA, RNA, or other cellular components of the microorganisms that actively metabolize the compound. This allows for the identification of the specific microbes responsible for its degradation. mdpi.com

Aerobic and Anaerobic Degradation Mechanisms

The biodegradation of aniline can proceed through different mechanisms depending on the presence or absence of oxygen. omicsonline.org

Aerobic Degradation: Under aerobic conditions, the primary degradation pathway for aniline involves enzymatic oxidation. mdpi.com Bacteria such as Pseudomonas, Acinetobacter, and Delftia sp. are known to degrade aniline aerobically. mdpi.comzju.edu.cnnih.gov The initial step is the conversion of aniline to catechol, a reaction catalyzed by aniline dioxygenase. mdpi.comzju.edu.cn This is followed by the cleavage of the aromatic ring, which can occur through either ortho- or meta-cleavage pathways, leading to intermediates like cis,cis-muconic acid. mdpi.comnih.gov These intermediates are then further metabolized through central metabolic pathways, such as the beta-ketoadipate pathway, ultimately leading to mineralization into carbon dioxide and water. mdpi.comnih.gov The use of this compound allows researchers to confirm that the carbon in the identified intermediates and the respired CO2 originates from the aniline molecule.

Anaerobic Degradation: In the absence of oxygen, aniline degradation is carried out by anaerobic microorganisms, such as sulfate-reducing bacteria. nih.gov The anaerobic pathway is distinct from the aerobic one. For instance, in some anaerobic environments, aniline is known to be converted to benzoic acid. researchgate.net The complete degradation under anaerobic conditions ultimately produces carbon dioxide, methane, and ammonia (B1221849). omicsonline.orgnih.gov Studies with this compound can help trace the carbon flow and elucidate the complex biochemical reactions involved in the anaerobic breakdown of the aniline ring.

Table 1: Comparison of Aerobic and Anaerobic Aniline Degradation
ParameterAerobic DegradationAnaerobic Degradation
Electron Acceptor Oxygen (O₂)Sulfate (SO₄²⁻), Nitrate (NO₃⁻), etc.
Key Initial Intermediate Catechol mdpi.comBenzoic Acid researchgate.net
Primary End Products Carbon Dioxide (CO₂), Water (H₂O) nih.govCarbon Dioxide (CO₂), Methane (CH₄), Ammonia (NH₃) nih.gov
Microbial Groups Pseudomonas, Acinetobacter, Delftia mdpi.comnih.govSulfate-reducing bacteria (e.g., Desulfobacterium anilini) nih.gov

Identification of Biodegradation Products and Intermediates

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential analytical techniques for identifying the metabolic byproducts of aniline degradation. When this compound is used as the substrate, the resulting intermediates and products will contain the 13C label, which can be easily distinguished by mass spectrometry from naturally occurring (12C) compounds. nih.gov

Key identified intermediates in the aerobic pathway include:

Catechol : Formed by the initial dioxygenase attack on the aniline ring. mdpi.com

cis,cis-Muconic acid : A product of the ring cleavage of catechol. mdpi.com

Beta-ketoadipic acid : An intermediate in the further metabolism of muconic acid. nih.gov

In some cases, minor pathways involving acylation can lead to the formation of acetanilide (B955) and formanilide. nih.gov Under anaerobic conditions, intermediates such as benzoic acid have been detected. researchgate.net The use of this compound provides unequivocal evidence linking these identified compounds to the degradation of the parent molecule.

Environmental Fate and Transport Studies using Isotopic Tracers

This compound is an invaluable tracer for studying the movement and long-term fate of aniline in various environmental systems. By tracking the 13C label, scientists can quantify the distribution of aniline and its transformation products in soil, water, and air, providing a comprehensive picture of its environmental behavior. sigmaaldrich.com

Persistence and Mobility in Environmental Compartments (Soil, Water, Air)

The persistence and mobility of aniline are governed by a combination of its chemical properties and environmental conditions. oregonstate.edu

Soil: Aniline exhibits moderate sorption to soil particles and organic matter. cdc.govnih.gov This interaction is influenced by soil pH, as aniline can become protonated and bind to negatively charged soil components through ion exchange. nih.gov Aniline can also form covalent bonds with humic substances, leading to the formation of bound residues that are less mobile and biodegrade more slowly. nih.govoecd.org Isotopic tracer studies with this compound can quantify the extent of this binding and the long-term persistence of these bound residues. oecd.org While aqueous aniline is readily biodegradable, soil-bound aniline is not. nih.gov

Water: Aniline is slightly soluble in water. cdc.gov In surface waters, its persistence is primarily limited by rapid biodegradation. nih.govoecd.org It is not expected to be volatile from aqueous solutions due to its low Henry's law constant. oecd.org Due to its relatively short half-life in water, aniline is not expected to persist in this compartment. canada.ca

Air: In the atmosphere, aniline is broken down rapidly by reacting with hydroxyl radicals and through photodegradation by sunlight. cdc.govoecd.org Its atmospheric half-life is estimated to be on the order of hours, indicating it does not persist in the air. cdc.govoecd.org

Table 2: Environmental Fate Parameters for Aniline
Environmental CompartmentKey Fate ProcessTypical Half-lifeNotes
Soil Biodegradation, Sorption, Covalent Bonding nih.govoecd.orgVariable (days to years for bound residues) oecd.orgMobility is limited by binding to organic matter. nih.gov
Water Biodegradation nih.govShort (up to a few weeks) canada.caLow potential for volatilization. oecd.org
Air Reaction with OH- radicals, Photolysis cdc.govoecd.orgShort (~3.2 hours) oecd.orgRapidly removed from the atmosphere. cdc.gov

Bioaccumulation Potential Assessment

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water.

Aniline shows a low potential for bioaccumulation in aquatic organisms. cloudfront.net Studies have reported low BCF values in various species, indicating that it is not significantly accumulated in tissues and is likely metabolized and excreted.

A study using a model aquatic ecosystem reported a BCF of 6 in mosquito fish (Gambusia affinis). canada.ca

Other studies have found a 1-day BCF of 4 for the alga Chlorella fusca and a 3-day BCF of less than 10 for the golden orfe fish (Leuciscus idus melanotus). canada.ca

A BCF of 2.6 was found in a study with fish. oecd.org

These low BCF values suggest that aniline does not biomagnify through the food chain. cloudfront.net

Photodegradation and Other Abiotic Transformation Processes

Besides biological degradation, aniline can be transformed by abiotic processes, particularly photodegradation.

Photodegradation: Aniline is susceptible to photodegradation, especially in surface waters exposed to sunlight. cloudfront.net The process can be accelerated by the presence of photosensitizing substances, such as algae, which can produce reactive oxygen species like hydroxyl radicals and singlet oxygen that enhance the breakdown of aniline. researchgate.net Studies have also investigated photocatalytic degradation using semiconductor nanoparticles like magnesium oxide or zinc oxide, which can effectively remove aniline from aqueous solutions under UV or visible light irradiation. mazums.ac.irtsijournals.com

Other Abiotic Processes: In soil and sediments, a significant abiotic process is the covalent bonding of aniline to humic acids. oecd.org This reaction, which can be influenced by oxygen and redox potential, results in the formation of immobile and slowly degraded residues. nih.govoecd.org This binding process is a critical factor in the long-term sequestration of aniline in the environment.

Applications in Advanced Materials Science Research

Study of Polymerization Mechanisms and Products

The oxidative polymerization of aniline (B41778) is a complex process involving multiple steps, including initiation, propagation, and termination. researchgate.net Elucidating the precise mechanism is crucial for controlling the final properties of the resulting polyaniline. The use of Aniline-13C6 as a monomer allows researchers to trace the fate of the carbon atoms throughout the polymerization process using techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

By analyzing the 13C NMR spectra of the polymer at different stages of the reaction, scientists can identify reaction intermediates and determine the connectivity of the aniline units in the polymer chain. This information is vital for understanding how different reaction conditions, such as the choice of oxidant and the acidity of the medium, influence the polymerization pathway and the formation of different polymer structures. researchgate.netmdpi.com For instance, isotopically labeled aniline can help to definitively distinguish between head-to-tail, head-to-head, and tail-to-tail couplings of the monomer units, providing a detailed picture of the polymer's microstructure.

Table 1: Key Intermediates in Aniline Polymerization

IntermediateRole in Polymerization
Aniline Cation RadicalInitial species formed by oxidation of aniline.
Dimeric UnitsFormed through the coupling of cation radicals.
Trimeric UnitsResult from the further addition of aniline units.
Protonated PernigranilineA form of polyaniline produced during the propagation step. researchgate.net

Characterization of Polyaniline and its Derivatives

Polyaniline is a fascinating conducting polymer with a range of applications in electronics, sensors, and energy storage. nih.govmdpi.comnih.gov Its properties are intimately linked to its molecular structure, which can be challenging to characterize due to its often-insoluble and amorphous nature. This compound plays a pivotal role in overcoming these challenges.

Solid-state 13C NMR spectroscopy is a powerful technique for probing the structure of insoluble polymers like polyaniline. mdpi.comacs.org However, the resolution of the spectra can be poor, making unambiguous peak assignment difficult. kpi.ua The use of this compound, often in conjunction with other isotopically labeled compounds like 15N-aniline, allows for advanced NMR experiments, such as two-dimensional correlation spectroscopy. These experiments reveal specific carbon-carbon and carbon-nitrogen connectivities, providing definitive assignments of the spectral peaks and a detailed understanding of the polymer's primary structure. mdpi.com

For example, 13C labeling helps to differentiate between carbons in benzenoid and quinoid rings within the polyaniline backbone, which is crucial for determining the oxidation state of the polymer. mdpi.com This information is essential for understanding the electrical conductivity and other key properties of the material.

Table 2: Typical 13C NMR Chemical Shifts in Polyaniline (Emeraldine Base Form)

Carbon TypeChemical Shift (ppm)
C-2, C-3, C-6 (Benzenoid)~114-123
C-8 (Quinoid)~137
C-1, C-4, C-5 (Benzenoid)~141-147
C-7 (Quinoid)~158

Note: These values are approximate and can vary depending on the specific form of polyaniline and the experimental conditions. mdpi.com

The performance of polymeric materials is not only determined by their static structure but also by their molecular dynamics. Processes such as charge transport in conducting polymers and the mechanical properties of materials are governed by the motion of polymer chains and their constituent parts. This compound can be used as a probe in solid-state NMR experiments to study these dynamic processes. scispace.comrsc.org

By analyzing the relaxation times and line shapes of the 13C NMR signals, researchers can gain insights into the mobility of different parts of the polyaniline chain. This includes phenomena like ring flips and chain rotations, which are critical for understanding the mechanisms of charge conduction and the viscoelastic behavior of the polymer. scispace.com

Development of Bio-Based and Biodegradable Polymers

There is a growing interest in developing sustainable polymers from renewable resources and materials that can biodegrade at the end of their life cycle. Polyaniline, while not inherently biodegradable, can be blended or composited with biodegradable polymers to create new functional materials. mdpi.comresearchgate.net this compound can be a valuable tool in this area of research.

For instance, in the development of blends of polyaniline with biopolymers like starch or lignin, this compound can be used to study the interface between the two components. researchgate.netthe-innovation.org By using 13C NMR techniques, it is possible to probe the interactions between the polyaniline chains and the biopolymer matrix, which is crucial for understanding the compatibility of the blend and its resulting properties.

Furthermore, if aniline or its derivatives are used in the synthesis of novel bio-based polymers, this compound can be employed to elucidate the structure of the resulting materials and to study their degradation pathways. By tracking the fate of the 13C label during degradation, researchers can identify the breakdown products and understand the mechanism of biodegradation.

Future Directions and Emerging Research Avenues for Aniline 13c6

Integration with Advanced Computational Modeling for Predictive Research

The integration of stable isotope labeling with advanced computational modeling represents a powerful approach for predictive research in metabolic engineering and toxicology. While direct computational studies on Aniline-13C6 are still emerging, the principles of metabolic flux analysis (MFA) using 13C-labeled substrates provide a clear framework for its future applications.

Computational models in systems biology and toxicology rely on accurate data to predict the behavior of complex biological systems. This compound can serve as a crucial tool in these models by providing precise measurements of metabolic pathways. For instance, in studies of aniline (B41778) metabolism, this compound can be used to trace the conversion of aniline into its various metabolites. The resulting data on the distribution of the 13C label can then be fed into computational models to quantify the flux through different metabolic routes. This approach can be particularly valuable in predicting the metabolic fate of aniline and its derivatives in different organisms or under various environmental conditions.

Predictive toxicology is another area where the combination of this compound and computational modeling holds significant promise. By tracking the biotransformation of this compound, researchers can develop more accurate pharmacokinetic and pharmacodynamic (PK/PD) models. These models can help in predicting the potential toxicity of aniline-based compounds and in setting exposure limits.

Future research will likely focus on developing more sophisticated computational models that can integrate multi-omics data, including data generated from this compound tracer studies. These integrated models will provide a more holistic understanding of the biological effects of aniline and support the development of safer and more effective chemicals.

Novel Applications in Systems Biology and Multi-Omics Studies

Systems biology and multi-omics approaches aim to unravel the complexity of biological systems by integrating data from genomics, transcriptomics, proteomics, and metabolomics. This compound is set to become an invaluable tool in these fields, particularly in metabolomics and fluxomics, for tracing the metabolic fate of aniline and its impact on cellular networks.

One of the emerging applications of this compound is in 13C-based metabolic flux analysis (13C-MFA). nih.govyoutube.comresearchgate.net This technique uses 13C-labeled substrates to quantify the rates of metabolic reactions within a cell. By introducing this compound into a biological system, researchers can track the incorporation of the 13C label into various metabolites, providing a detailed map of aniline's metabolic pathways. This information is critical for understanding how cells metabolize xenobiotics and how these metabolic processes are regulated.

In the context of multi-omics studies, data from this compound tracer experiments can be integrated with other omics data to build comprehensive models of cellular responses to aniline exposure. For example, changes in gene expression (transcriptomics) and protein levels (proteomics) can be correlated with alterations in metabolic fluxes (fluxomics) to identify key regulatory nodes in the aniline metabolic network.

A specific application of this is the "aniline tagging method," which can be adapted for use with this compound to quantify metabolites in pathways like the pentose phosphate pathway (PPP). researchgate.net This involves chemically derivatizing metabolites with isotopically labeled aniline, allowing for their sensitive and specific detection by mass spectrometry.

The table below illustrates potential metabolites that could be tracked in a multi-omics study using this compound.

Metabolite ClassPotential Labeled MetabolitesOmics Platform
Amino AcidsPhenylalanine, TyrosineMetabolomics, Fluxomics
GlycansN-acetylglucosamine derivativesGlycomics, Metabolomics
NucleotidesPurine and Pyrimidine derivativesMetabolomics, Fluxomics
Organic AcidsTCA cycle intermediatesMetabolomics, Fluxomics

Advancements in Isotopic Labeling Strategies and Analytical Methodologies

Recent advancements in isotopic labeling and analytical techniques are enhancing the utility of this compound in research. These developments are leading to more sensitive, specific, and comprehensive analyses of aniline and its metabolites in complex biological and environmental samples.

One significant advancement is the use of [13C]-coded aniline in glycan reductive isotope labeling (GRIL). nih.gov This method allows for the relative quantification of N-glycans by labeling them with either light ([12C]) or heavy ([13C]) aniline. The labeled glycans can then be analyzed by mass spectrometry to determine their relative abundance in different samples. This technique has shown high derivatization yields and good reproducibility, making it a powerful tool for glycoproteomic analysis. nih.gov

Improvements in analytical instrumentation, such as high-resolution mass spectrometry (HRMS) and advanced separation techniques like hydrophilic interaction liquid chromatography (HILIC), are also expanding the applications of this compound. nih.gov These technologies enable the separation and detection of a wide range of aniline metabolites with high sensitivity and specificity. On-line solid-phase extraction (SPE) coupled with HPLC is another efficient method for the determination of aniline and its derivatives in environmental water samples. thermofisher.com

Future developments in this area may include the development of novel derivatization reagents based on this compound for the analysis of other classes of biomolecules. Additionally, advances in NMR spectroscopy, such as dynamic nuclear polarization (DNP), could further enhance the sensitivity of detecting 13C-labeled compounds like this compound.

The following table summarizes some of the advanced analytical techniques used for the analysis of aniline and its derivatives.

Analytical TechniqueAbbreviationKey Advantages
Gas Chromatography-Mass SpectrometryGC-MSHigh separation efficiency, sensitive detection.
High-Performance Liquid ChromatographyHPLCSuitable for polar and thermolabile compounds, no derivatization needed. thermofisher.com
Capillary Zone ElectrophoresisCZESimple, sensitive, and environmentally benign. nih.govnih.gov
Zwitterionic-Hydrophilic Interaction Liquid Chromatography-Electrospray Mass SpectrometryZIC-HILIC-ESI-MSExcellent separation of isomeric compounds. nih.gov

Role in Green Chemistry and Sustainable Chemical Processes

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound can play a vital role in the development and optimization of sustainable chemical processes, particularly in the synthesis of aniline and its derivatives from renewable resources.

A promising area of research is the biocatalytic synthesis of aniline and related compounds. For example, enzymes can be used to graft aniline onto natural polymers like lignin, creating value-added products from waste materials. nih.gov this compound can be used as a tracer to study the mechanisms of these biocatalytic reactions and to optimize reaction conditions for improved efficiency and selectivity. By monitoring the incorporation of the 13C label, researchers can gain insights into the enzymatic pathways and identify potential bottlenecks in the process.

Furthermore, there is growing interest in producing aniline from renewable feedstocks, such as biomass, as an alternative to petroleum-based synthesis. These "green" synthesis routes often involve complex multi-step processes. This compound can be used as an internal standard for the accurate quantification of intermediates and final products in these processes, helping to optimize yields and ensure product quality. Theoretical analyses of green aniline synthesis pathways, such as the reduction of nitrobenzene using activated carbon and water, can be validated and refined using experimental data obtained with this compound. researchgate.net

The development of sustainable methods for amine synthesis is a key goal of green chemistry. rsc.org this compound can serve as a valuable tool for assessing the efficiency and environmental impact of these new methods. By providing precise and accurate measurements, it can help researchers to identify the most promising green synthesis routes for industrial implementation.

Q & A

Q. What are the standard synthetic routes for Aniline-13C6, and how do they ensure isotopic integrity?

this compound is synthesized via reductive amination techniques optimized for isotopic labeling efficiency. Key steps include:

  • Carbon-13 precursor incorporation : Using 13C-enriched benzene derivatives as starting materials to ensure uniform ring labeling.
  • Reductive conditions : Catalytic hydrogenation or iron/HCl reduction to retain isotopic purity during amine group formation .
  • Purification : Chromatographic methods (e.g., HPLC) to isolate the labeled compound from unreacted precursors.

Q. How does carbon-13 labeling improve NMR sensitivity compared to deuterated aniline analogs?

Carbon-13 labeling provides distinct advantages in NMR studies:

  • Higher resolution : 13C nuclei have a natural abundance of ~1.1%, minimizing background noise. Deuterated analogs (e.g., Aniline-d5) introduce signal splitting due to deuterium’s quadrupolar moment, complicating spectra.
  • Direct tracking of carbon pathways : Enables precise monitoring of metabolic or reaction pathways without isotopic exchange artifacts .

Q. What analytical techniques are recommended for verifying isotopic purity and molecular integrity of this compound?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C6H7N) and isotopic enrichment (>99% 13C6) .
  • NMR spectroscopy : 13C NMR validates positional labeling and detects impurities (e.g., unlabeled aniline).
  • Isotopic ratio monitoring : Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) quantifies 13C/12C ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in kinetic studies to account for isotopic effects?

Isotopic labeling may alter reaction kinetics due to the kinetic isotope effect (KIE). Strategies include:

  • Control experiments : Compare reaction rates of this compound with unlabeled aniline under identical conditions.
  • Temperature modulation : Adjust reaction temperatures to mitigate KIE-induced deviations.
  • Computational modeling : Use density functional theory (DFT) to predict isotopic effects on transition states .
Reaction TypeKey ParametersMitigation Strategy
Oxidation (e.g., to Nitrobenzene-13C6)Acid concentration, oxidant (KMnO4/H2O2)Optimize stoichiometry to avoid over-oxidation
Electrophilic substitution (e.g., nitration)Lewis acid catalyst (e.g., H2SO4)Use kinetic quenching to isolate intermediates

Q. How can researchers resolve data contradictions arising from isotopic impurities in metabolic studies?

Contaminants (e.g., unlabeled aniline or deuterated byproducts) may skew tracer results. Solutions include:

  • Tandem mass spectrometry (MS/MS) : Deconvolute isotopic patterns to distinguish labeled vs. unlabeled species.
  • Isotopic dilution analysis : Spike samples with internal standards (e.g., this compound-d5) to correct for impurities .
  • Control cohorts : Use parallel experiments with unlabeled aniline to establish baseline metabolic profiles .

Q. What strategies mitigate carbon-13 isotopic effects in mechanistic studies of aromatic substitution reactions?

  • Isotopic scrambling tests : Monitor positional integrity of 13C labels post-reaction via 2D NMR (e.g., HSQC).
  • Competition experiments : Compare reactivity of this compound with deuterated analogs to isolate electronic vs. steric effects.
  • Synchrotron-based techniques : X-ray absorption spectroscopy (XAS) tracks bond formation/breakage in real-time .

Methodological Considerations

  • Experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .
  • Data interpretation : Use statistical tools (e.g., ANOVA) to differentiate isotopic effects from experimental noise.
  • Reproducibility : Document isotopic batch purity, solvent systems, and reaction conditions in detail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aniline-13C6
Reactant of Route 2
Aniline-13C6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.